AF38469 is a small molecule inhibitor that specifically targets sortilin, a protein belonging to the vacuolar protein sorting 10 protein (Vps10p) receptor family []. Sortilin plays a crucial role in various cellular processes, including intracellular trafficking, receptor signaling, and lipid metabolism []. AF38469 has emerged as a valuable tool in scientific research, particularly in investigating the biological functions of sortilin and its therapeutic potential in various diseases [, , , , , , ].
AF38469 is a small molecule compound identified as a potent inhibitor of Sortilin, a membrane protein implicated in various biological processes, including the regulation of cancer stem cell behavior. The compound's chemical identity is associated with the CAS number 1531634-31-7. AF38469 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate pathways related to cancer progression and metastasis.
AF38469 was synthesized by Artis Pharmaceutical International Ltd. in Shanghai, China. It falls under the category of pharmacological agents targeting specific protein interactions, specifically those involving Sortilin. This classification positions AF38469 as a significant candidate in drug discovery efforts aimed at treating cancers where Sortilin plays a critical role.
The synthesis of AF38469 involves multiple steps that include:
The synthetic route is optimized for scalability and regulatory compliance, which is crucial for potential industrial production.
AF38469's molecular structure has been characterized using X-ray crystallography, providing insights into its binding interactions with Sortilin. The compound features a core scaffold that allows it to fit into the binding pocket of Sortilin, effectively inhibiting its function. The structural details are crucial for understanding how modifications could enhance efficacy or selectivity against Sortilin .
AF38469 can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.
AF38469 exerts its effects primarily by inhibiting Sortilin, thereby blocking the action of progranulin, a protein that activates cancer stem cells. This inhibition disrupts critical biochemical pathways associated with tumor growth and metastasis. Specifically, AF38469 has been shown to suppress migration and invasion in glioblastoma cells by inhibiting epithelial-mesenchymal transition . The compound is orally bioavailable, making it suitable for therapeutic use.
AF38469 exhibits several notable physical and chemical properties:
These properties are essential for formulating AF38469 into effective therapeutic agents .
AF38469 has significant potential applications in scientific research and clinical settings:
AF38469 (CAS 1531634-31-7) was first identified as a selective small-molecule inhibitor of the vacuolar protein sorting 10 protein (VPS10P) domain receptor Sortilin (SORT1). Its discovery resulted from systematic structure-activity relationship (SAR) studies aimed at developing orally bioavailable ligands targeting Sortilin, a key sorting receptor implicated in multiple disease pathways. The compound’s IUPAC name, 2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid, reflects its bimolecular structure featuring a trifluoromethyl-substituted benzoic acid core linked to a 6-methylpyridin-2-yl carbamoyl group [8] [10]. The designation "AF38469" follows the nomenclature system of its developing institution, with "AF" denoting the research series. A critical milestone in its characterization was the resolution of its X-ray crystal structure in complex with Sortilin, confirming direct binding at the neurotensin-binding pocket and establishing a foundation for rational drug design [10].
Table 1: Chemical and Pharmacokinetic Profile of AF38469
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁F₃N₂O₃ |
Molecular Weight | 324.25 g/mol |
IC₅₀ (Sortilin) | 330 nM |
Solubility (DMSO) | ≥43 mg/mL (132.61 mM) |
Oral Bioavailability | Confirmed (preclinical models) |
Half-life (rat, IV 1 mg/kg) | 1.2 hours |
AF38469 exerts its biological effects by selectively antagonizing Sortilin, a multifunctional receptor involved in protein trafficking, lysosomal function, and cell signaling. Key mechanisms include:
Cancer Pathogenesis: In breast cancer, Sortilin mediates progranulin (GRN)-induced cancer stem cell (CSC) expansion and metastasis. AF38469 blocks GRN binding to Sortilin, inhibiting CSC propagation, lung metastasis, and skin infiltration in xenograft models [10]. In glioblastoma, it suppresses invasion by disrupting the GSK-3β/β-catenin/Twist pathway, reversing epithelial-mesenchymal transition (EMT) [8]. Pancreatic cancer studies confirm that AF38469 reduces focal adhesion kinase (FAK) phosphorylation at Tyr925, impairing adhesion and invasion [8].
Neurodegenerative Disorders: AF38469 activates transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. In Batten disease models (CLN1–CLN8), it reduces autofluorescent storage material (ASM) accumulation and neuroinflammation, rescuing motor phenotypes like tremor in CLN2 mice [3]. This effect is progranulin-dependent, as GRN-knockout cells show no response [3].
Molecular Interactions: Beyond Sortilin inhibition, AF38469 demonstrates high selectivity over the neurotensin receptor 1 (NTR1) and influences downstream effectors including:
Table 2: Disease-Specific Mechanisms of AF38469
Disease Context | Molecular Target | Downstream Effects |
---|---|---|
Breast Cancer | Sortilin-Progranulin axis | ↓ CSC expansion, ↓ lung metastasis, ↓ skin infiltration |
Glioblastoma (GBM) | GSK-3β/β-catenin pathway | ↓ EMT, ↓ migration/invasion, ↓ Twist1 activation |
Batten Disease (NCL) | TFEB activation | ↓ Lysosomal storage material, ↓ neuroinflammation, ↑ lysosomal enzyme expression |
Pancreatic Cancer | FAK phosphorylation | ↓ Adhesion, ↓ invasion, ↓ phosphorylation at Tyr925 |
Despite promising preclinical data, critical knowledge gaps impede AF38469’s translational advancement:
Progranulin-Dependent vs. Independent Effects: While AF38469 reduces ASM in Batten disease models via progranulin elevation [3], its efficacy in GRN-independent contexts (e.g., glioblastoma) remains mechanistically unresolved. The compound’s impact on non-progranulin Sortilin ligands (e.g., neurotensin) warrants investigation [8] [10].
Hormetic Responses: Efficacy in Batten disease models is dose-dependent, with 40 nM optimal but higher doses less effective [3]. The basis for this hormesis—whether due to off-target effects or receptor saturation—is unknown.
Pharmacokinetic Limitations: Despite oral bioavailability, AF38469 exhibits a short half-life (1.2 hours in rats) and low solubility in aqueous solutions [2] [5] [6]. Strategies to enhance brain penetration (for neurodegenerative applications) or tumor biodistribution are unexplored.
Disease-Specific Validation: Most studies focus on single models (e.g., MDA-MB-231 for breast cancer). Efficacy across cancer subtypes (e.g., ERα+ vs. ERα– breast cancer) or Batten disease variants (e.g., CLN6) is inconsistent [3].
Table 3: Key Research Imperatives for AF38469
Research Gap | Priority Questions | Relevance |
---|---|---|
Progranulin-independent mechanisms | Does AF38469 block other Sortilin ligands? How does it affect lipid metabolism? | Critical for non-GRN-driven diseases (e.g., pancreatic cancer) |
Dose-response paradox | Molecular basis of hormetic effects; optimal dosing regimens | Maximizes efficacy while minimizing resistance |
Pharmacokinetic optimization | Novel formulations for CNS delivery; prodrug development | Essential for treating neurodegenerative disorders |
Biomarker identification | Correlating Sortilin expression/GRN levels with treatment response | Patient stratification in clinical trials |
Combination therapies | Synergy with chemotherapy, immunotherapy, or enzyme replacement | Addresses multifactorial diseases (e.g., Batten, metastatic cancers) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: